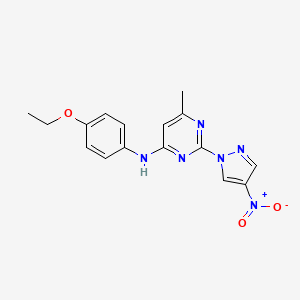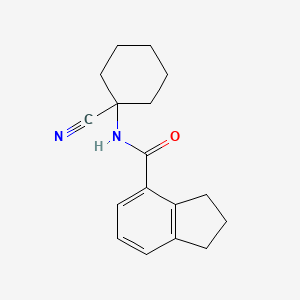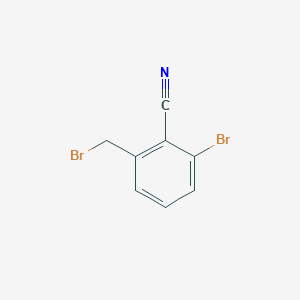![molecular formula C21H18F2N2O2 B2754912 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline CAS No. 2034432-03-4](/img/structure/B2754912.png)
8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a quinoline core linked to a piperidine ring substituted with a 3,4-difluorobenzoyl group
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Antitubercular Activity : The study by Wardell et al. (2011) on mefloquine derivatives highlights the anti-tubercular potential of compounds with structural similarities to "(3,4-Difluorophenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone". These derivatives demonstrated significant anti-tubercular activities, showing promise for future drug development against tuberculosis (Wardell et al., 2011).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which displayed good antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential of difluorophenyl piperidinyl methanone derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Characterization
Synthetic Pathways : Research by Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into the synthesis of related compounds. This work emphasizes the accessibility of starting materials and the efficiency of the synthesis process, laying the groundwork for further exploration of similar compounds (Rui, 2010).
Crystal Structure and Theoretical Calculations : A study by Karthik et al. (2021) on the title compound involving difluorophenyl and piperidin-4-yl methanone oxime derivatives revealed insights into their crystal structure, thermal properties, and theoretical calculations. This research contributes to understanding the physical and chemical properties of similar compounds, aiding in the development of new materials with potential applications in various fields (Karthik et al., 2021).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the 3,4-Difluorobenzoyl Group: The piperidine intermediate is then reacted with 3,4-difluorobenzoyl chloride under basic conditions to form the 3,4-difluorobenzoyl-piperidine derivative.
Coupling with Quinoline: The final step involves coupling the 3,4-difluorobenzoyl-piperidine derivative with 8-hydroxyquinoline using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3,4-difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to introduce new functional groups.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the 3,4-difluorobenzoyl group.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Biology:
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Mécanisme D'action
The mechanism of action of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
4-Benzoylpiperidine: Shares the piperidine core but lacks the quinoline moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a similar piperidine structure but with a different aromatic system.
Uniqueness: 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological and chemical properties not observed in the similar compounds listed above .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVLIGGMWJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)
![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide](/img/structure/B2754833.png)
![1-methyl-8-(2-propoxyphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2754835.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)


![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)
![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)
![N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide](/img/structure/B2754848.png)
![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)


